molecular formula C13H16BrN B13254035 8-(2-Bromophenyl)-6-azaspiro[3.4]octane

8-(2-Bromophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13254035
M. Wt: 266.18 g/mol
InChI Key: HLGAEECBBFWVDR-UHFFFAOYSA-N
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Description

8-(2-Bromophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a six-membered azaspiro[3.4]octane core substituted at the 8-position with a 2-bromophenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity to biological targets.

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

8-(2-bromophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16BrN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2

InChI Key

HLGAEECBBFWVDR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. The starting materials are typically readily available, and the reactions involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for 8-(2-Bromophenyl)-6-azaspiro[3.4]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-(2-Bromophenyl)-6-azaspiro[3

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The 6-azaspiro[3.4]octane core is versatile, allowing substitutions at the 8-position that modulate activity. Key analogs include:

  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (): The chlorine atom, being smaller and less electronegative than bromine, reduces steric hindrance and lipophilicity. This may decrease membrane penetration but improve solubility compared to the bromophenyl analog. No biological data is provided, but chlorine’s electronic effects could alter binding interactions in enzyme active sites .
  • This highlights substituent-dependent spectrum narrowing .

Physicochemical and Pharmacokinetic Properties

Property 8-(2-Bromophenyl)-6-azaspiro[3.4]octane (Predicted) 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane () 8-(4-Propyl-triazolyl)-6-azaspiro[3.4]octane ()
Molecular Weight ~276.14 g/mol 221.73 g/mol ~350 g/mol (estimated)
logP High (≥3.5) Moderate (~2.8) Moderate (~2.5–3.0)
Solubility Low (due to bromine) Moderate Moderate (heterocyclic polarity)
Metabolic Stability Potential debromination risks Stable (chlorine less reactive) Susceptible to oxidative metabolism
  • Bromine’s Impact : The bromophenyl group increases molecular weight and logP, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with chlorophenyl analogs, which balance lipophilicity and solubility better .

Biological Activity

8-(2-Bromophenyl)-6-azaspiro[3.4]octane is a compound belonging to the spirocyclic family, which has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

The molecular structure of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be represented as follows:

PropertyValue
Molecular FormulaC13H14BrN
Molecular Weight265.16 g/mol
IUPAC Name8-(2-bromophenyl)-6-azaspiro[3.4]octane
CAS NumberNot available

Synthesis

The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane typically involves a multi-step process that can include cyclization reactions and functional group transformations. Recent studies have highlighted various synthetic routes, including:

  • Cyclization of Bicyclic Precursors : Utilizing brominated phenyl derivatives as starting materials.
  • Use of Catalysts : Employing Lewis acids or transition metal catalysts to enhance yields and selectivity.

Antimicrobial Activity

Research indicates that 8-(2-Bromophenyl)-6-azaspiro[3.4]octane exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have demonstrated that this compound may exhibit anticancer activity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the effects of the compound on MCF-7 (breast cancer) cells, showing a dose-dependent increase in apoptosis markers.

The biological activity of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane is thought to be mediated through several mechanisms:

  • Interference with DNA Replication : The compound may bind to DNA or disrupt essential enzymatic processes involved in replication.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes critical for microbial growth or cancer cell proliferation.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of spirocyclic compounds like 8-(2-Bromophenyl)-6-azaspiro[3.4]octane. Notable findings include:

  • Enhanced Activity with Substituents : Modifications on the phenyl ring have been shown to significantly impact antimicrobial potency.
  • Structure-Activity Relationship (SAR) : Studies indicate that the bromine substituent plays a crucial role in enhancing biological activity.

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